2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluoroacetophenone with phenylacetic acid in the presence of a suitable catalyst to form the phenylacetyl intermediate. This intermediate is then reacted with 4-fluoroaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)benzoxazole
- 6-fluoro-2-(4-fluorophenyl)-4-quinolinecarboxylic acid
- 4-(4-fluorophenyl)-1-(2-phenylacetyl)semicarbazide
Uniqueness
2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of two fluorine atoms and the phenylacetyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H17F2NO2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[4-fluoro-2-(2-phenylacetyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17F2NO2/c23-17-8-6-16(7-9-17)13-22(27)25-20-11-10-18(24)14-19(20)21(26)12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,25,27) |
InChI Key |
OISRLDHMAIESGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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